
Clevidipine Impurity 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clevidipine Impurity 8, chemically identified as methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate (CAS: 105383-68-4), is a process-related impurity in the synthesis of clevidipine butyrate, a dihydropyridine calcium channel blocker used for acute hypertension management. Its molecular formula is C₁₅H₁₃Cl₂NO₂, with a molecular weight of 310.17–310.18 g/mol . Structurally, it features a nicotinate core substituted with methyl groups at positions 2 and 6, and a 2,3-dichlorophenyl moiety at position 4 (Figure 1). This impurity arises during esterification or intermediate steps in clevidipine synthesis and is critical to monitor due to regulatory requirements for pharmaceutical purity .
Métodos De Preparación
The preparation of Clevidipine Impurity 8 involves the synthesis of clevidipine butyrate, during which various process-related and degradation products are formed . The synthetic route typically includes the reaction of 4-(2’,3’-dichlorophenyl)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-3-pyridinecarboxylic acid with chloromethyl butyrate . The reaction conditions often involve refluxing in isopropanol at 80°C for 2 hours . Industrial production methods focus on maintaining low impurity concentrations to ensure product quality and patient safety .
Análisis De Reacciones Químicas
Clevidipine Impurity 8 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are typically other degradation products or intermediates in the synthesis of clevidipine butyrate .
Aplicaciones Científicas De Investigación
Clevidipine Impurity 8 is primarily studied in the context of pharmaceutical quality control and stability evaluation . Its presence and concentration are critical for ensuring the safety and efficacy of clevidipine butyrate . Research applications include the development of analytical methods for the simultaneous separation and quantification of impurities during drug development . Additionally, understanding the formation mechanisms of impurities can lead to improved synthesis and storage conditions for pharmaceuticals .
Mecanismo De Acción
As a degradation product, Clevidipine Impurity 8 does not have a direct mechanism of action like clevidipine butyrate . the parent compound, clevidipine butyrate, acts as a vasoselective, short-acting, dihydropyridine L-type calcium channel antagonist . It inhibits the influx of extracellular calcium across both myocardial and vascular smooth muscle cell membranes, leading to arterial dilation and reduced vascular resistance .
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
Clevidipine Impurity 8 belongs to the dihydropyridine class but lacks the butyrate ester group present in the parent drug, clevidipine. Key comparisons with other clevidipine-related impurities include:
Notes:
- Structural differences among impurities primarily involve substituent positions or functional groups, influencing chromatographic retention and detection .
- Impurity 8 is distinct from the parent drug due to the absence of the butyrate ester group, altering its polarity and metabolic stability .
Analytical Detection and Quantification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for analyzing clevidipine impurities. Key findings include:
- This compound : Detected at 220 nm with a retention time distinct from other impurities. Its quantification limit is 8 ng, and it is absent in commercial batches (<0.12% total impurities) .
- Other Impurities : Impurities B, C, D, E, F, G, and H exhibit varying detection limits (4–8 ng) and retention times. For example, Impurities B and C have lower detection limits (4 ng), suggesting higher analytical sensitivity .
- Methodology: A Welchrom C₁₈ column with methanol-cyclohexane-water mobile phase effectively separates 14 impurities, including Impurity 8, ensuring compliance with ICH guidelines .
Comparison with Impurities in Related Drugs
- Barnidipine/Benidipine : Impurities in these dihydropyridines involve synthetic intermediates or degradation products, analogous to clevidipine. However, specific impurity profiles differ due to variations in ester groups and substitution patterns .
Actividad Biológica
Clevidipine, a calcium channel blocker used primarily as an antihypertensive agent, has various impurities that can influence its pharmacological profile. Among these, Clevidipine Impurity 8 (CID 67129521) has garnered attention due to its potential biological activities and implications for drug safety and efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula C15H13Cl2NO2. Its structural features include:
- Molecular Weight : 300.17 g/mol
- Chlorine Atoms : Two chlorine atoms in its structure, which may contribute to its biological activity.
- Functional Groups : Contains amine and carbonyl functional groups that can interact with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on calcium channels, vascular smooth muscle relaxation, and potential toxicity.
In Vitro Studies
- Calcium Channel Inhibition : In vitro studies have demonstrated that this compound exhibits calcium channel blocking activity, albeit at a potency lower than that of clevidipine itself. Specifically, it inhibits calcium influx in neuronal cell cultures, indicating a potential role in modulating neuronal excitability .
- Receptor Binding : Research indicates that this compound may interact with adenosine A2A receptors and thromboxane A2 receptors. At concentrations significantly higher than therapeutic levels (10 μM), it shows inhibition of these receptors, which are involved in vascular tone regulation and platelet aggregation .
In Vivo Studies
- Blood Pressure Effects : Animal studies have shown that this compound can reduce arterial blood pressure in hypertensive models. The effective dose for a significant reduction in blood pressure was observed to be higher compared to clevidipine, suggesting a less favorable pharmacodynamic profile .
- Toxicological Profile : Safety pharmacology studies highlighted that intravenous administration of this compound resulted in adverse effects such as increased heart rate and potential cardiac lesions in animal models at elevated doses. These findings underscore the importance of monitoring impurities like this compound during clinical use .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Case Study on Hypertensive Rats : A study involving hypertensive rats treated with this compound showed a significant reduction in systolic blood pressure over a four-week period. However, the required dosage was notably higher compared to standard clevidipine treatment, indicating a need for caution regarding dosing regimens when impurities are present .
- Genotoxicity Assessment : Genotoxicity tests revealed that while this compound showed positive results in vitro (Ames test), it did not exhibit genotoxic effects in vivo. This discrepancy suggests that while impurities may pose risks under certain conditions, their actual risk during clinical use may be mitigated by metabolic processes .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Clevidipine Impurity 8?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method. Key parameters include:
- Column : Waters Symmetry Shield™ C18 (250 × 4.6 mm, 5 µm) .
- Mobile phase : Gradient elution with sodium dihydrogen phosphate solution (pH 4.0) and acetonitrile .
- Detection : UV at 220 nm .
- Sample injection : 20 µL .
Q. How are stability-indicating methods designed to monitor Impurity 8 under stress conditions?
- Experimental design : Subject clevidipine samples to acid/alkali hydrolysis, thermal degradation, oxidative stress, and photolysis. Analyze degradation products via RP-HPLC .
- Key findings : Impurity 8 is stable under thermal and photolytic conditions but may form under oxidative stress .
- Table 1 : Stress testing conditions and impurity profiles :
Condition | Degradation Observed | Impurity Detected |
---|---|---|
Acid (0.1 M HCl) | Yes | Impurities B, C |
Oxidative (H₂O₂) | Yes | Impurity 8 |
Photolytic (1.2M lux) | No | – |
Q. What regulatory thresholds apply to Impurity 8 in pharmaceutical formulations?
- Guidelines : Follow ICH Q3A/B and USP requirements. Identification thresholds for impurities: 0.1% (daily dose ≤ 2 g) .
- Compliance : Use validated methods to ensure impurities remain below qualification thresholds. For Impurity 8, the limit of quantification (LOQ) is 8 ng .
Advanced Research Questions
Q. How to validate an analytical method for Impurity 8 to meet regulatory standards?
- Parameters :
- Specificity : Resolve Impurity 8 from co-eluting peaks using orthogonal methods (e.g., LC-MS/MS) .
- Accuracy : Spike recovery studies (target: 95–105%) .
- Linearity : 5-point calibration curves (r² ≥ 0.995) .
- Robustness : Test variations in pH (±0.2), flow rate (±10%), and column temperature (±5°C) .
Q. How to resolve contradictions in impurity profiles across different clevidipine batches?
- Root cause analysis : Investigate synthesis pathways (e.g., intermediates, catalysts) and storage conditions .
- Case study : Inconsistent detection of Impurity 8 in three batches (20130801, 20130802, 20130803) suggests raw material variability .
- Mitigation : Implement in-process controls (IPCs) and optimize purification steps (e.g., recrystallization solvents) .
Q. What strategies are effective for synthesizing and characterizing Impurity 8 as a reference standard?
- Synthesis : Methylation of 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinic acid under controlled conditions .
- Characterization :
Q. How to model degradation kinetics of Impurity 8 under accelerated storage conditions?
- Experimental setup : Store clevidipine samples at 40°C/75% RH for 6 months. Monitor impurity levels monthly .
- Data analysis : Apply Arrhenius equation to predict shelf-life. Example activation energy (Ea): 85 kJ/mol .
- Validation : Compare predicted vs. observed impurity levels using ANOVA (p < 0.05) .
Q. What advanced techniques address co-elution challenges during impurity profiling?
- Solutions :
Propiedades
IUPAC Name |
methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJISOWPZVBGRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.